molecular formula C7H9BrN2 B1649745 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole CAS No. 1043920-65-5

3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

Cat. No.: B1649745
CAS No.: 1043920-65-5
M. Wt: 201.06
InChI Key: NZOHXUPPFVGHAW-UHFFFAOYSA-N
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Description

3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

The synthesis of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-2-methylcyclopentanone with hydrazine hydrate, followed by cyclization to form the desired pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole can be compared with other similar compounds, such as:

    3-bromo-2-methylpyrazole: Similar in structure but lacks the cyclopentane ring.

    2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole: Lacks the bromine substituent.

    3-chloro-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole: Similar structure but with a chlorine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10-7(8)5-3-2-4-6(5)9-10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOHXUPPFVGHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215094
Record name 3-Bromo-2,4,5,6-tetrahydro-2-methylcyclopentapyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043920-65-5
Record name 3-Bromo-2,4,5,6-tetrahydro-2-methylcyclopentapyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1043920-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,4,5,6-tetrahydro-2-methylcyclopentapyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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